Cas no 55747-37-0 (Benzyl 4-(1H-indol-3-yl)butanoate)

Benzyl 4-(1H-indol-3-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-butanoic acid, phenylmethyl ester
- benzyl 4-(1H-indol-3-yl)butanoate
- benzyl 4-(1H-indol-3-yl)butyrate
- MFCD04124444
- SCHEMBL9149723
- DTXSID60363249
- AKOS005079508
- benzyl 4-(3-indolyl)butyrate
- 55747-37-0
- benzyl4-(1H-indol-3-yl)butanoate
- ZXJYIODZAOTVSW-UHFFFAOYSA-N
- 11W-0829
- Benzyl 4-(1H-indol-3-yl)butanoate
-
- MDL: MFCD04124444
- インチ: InChI=1S/C19H19NO2/c21-19(22-14-15-7-2-1-3-8-15)12-6-9-16-13-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,13,20H,6,9,12,14H2
- InChIKey: ZXJYIODZAOTVSW-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCC1=CNC2=CC=CC=C12)OCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 293.14167
- どういたいしつりょう: 293.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 42.1Ų
じっけんとくせい
- PSA: 42.09
Benzyl 4-(1H-indol-3-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B175050-0.5mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 0.5mg |
$ 50.00 | 2022-06-07 | ||
Matrix Scientific | 170453-10mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 10mg |
$146.00 | 2023-09-09 | ||
A2B Chem LLC | AG31091-1mg |
benzyl 4-(1H-indol-3-yl)butyrate |
55747-37-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AG31091-5mg |
benzyl 4-(1H-indol-3-yl)butyrate |
55747-37-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AG31091-500mg |
benzyl 4-(1H-indol-3-yl)butyrate |
55747-37-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AG31091-1g |
benzyl 4-(1H-indol-3-yl)butyrate |
55747-37-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
TRC | B175050-2.5mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 2.5mg |
$ 155.00 | 2022-06-07 | ||
Matrix Scientific | 170453-1mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 1mg |
$90.00 | 2023-09-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626625-10mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 98% | 10mg |
¥862.00 | 2024-05-08 | |
TRC | B175050-1mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 1mg |
$ 80.00 | 2022-06-07 |
Benzyl 4-(1H-indol-3-yl)butanoate 関連文献
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
Benzyl 4-(1H-indol-3-yl)butanoateに関する追加情報
1H-Indole-3-butanoic acid, phenylmethyl ester (CAS No. 55747-37-0): A Comprehensive Overview
1H-Indole-3-butanoic acid, phenylmethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 55747-37-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural uniqueness of 1H-Indole-3-butanoic acid, phenylmethyl ester lies in its combination of an indole ring with a butanoic acid moiety esterified with phenylmethyl (benzyl) group, making it a versatile scaffold for drug design and development.
The indole core is a prominent structural motif in many natural products and pharmaceuticals, known for its role in modulating various biological pathways. Specifically, indole derivatives have been extensively studied for their potential in treating neurological disorders, cancer, and inflammatory diseases. The presence of the butanoic acid side chain in 1H-Indole-3-butanoic acid, phenylmethyl ester introduces additional functional groups that can interact with biological targets, enhancing its pharmacological profile.
The benzyl ester group at the carboxylic acid position not only influences the solubility and metabolic stability of the compound but also provides a site for further chemical modifications. These modifications can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties, making 1H-Indole-3-butanoic acid, phenylmethyl ester a valuable intermediate in the synthesis of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 1H-Indole-3-butanoic acid, phenylmethyl ester with various biological targets. These studies have highlighted its potential as a lead compound for drugs targeting enzymes involved in cancer metabolism and inflammation. For instance, computational studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
In vitro experiments have further validated these predictions by demonstrating the inhibitory effects of 1H-Indole-3-butanoic acid, phenylmethyl ester on COX enzymes. These findings are particularly intriguing given the well-documented role of COX inhibitors in managing chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. The ability of this compound to modulate COX activity without significant side effects makes it a promising candidate for further development.
Beyond its anti-inflammatory potential, 1H-Indole-3-butanoic acid, phenylmethyl ester has shown promise in preclinical studies related to neurodegenerative diseases. The indole moiety is known to interact with serotonin receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary research indicates that this compound may enhance serotonin receptor activity, potentially leading to improved cognitive function and reduced neuroinflammation.
The benzyl ester group also offers a strategic point for bioconjugation reactions, allowing for the development of prodrugs or targeted delivery systems. By linking this compound to specific ligands or antibodies, researchers can design molecules that selectively accumulate at sites of disease or injury. This approach has significant implications for targeted therapy in oncology and other diseases where precise localization is crucial.
The synthesis of 1H-Indole-3-butanoic acid, phenylmethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction and esterification steps. Advances in green chemistry have also led to the development of more sustainable synthetic methods, reducing waste and energy consumption without compromising efficiency.
The pharmacokinetic properties of this compound are another area of active investigation. Studies have shown that oral administration results in moderate bioavailability due to rapid metabolism by liver enzymes. However, modifications to the structure can enhance stability and prolong circulation time. For example, incorporating fluorine atoms into the indole ring has been shown to improve metabolic resistance while maintaining biological activity.
The safety profile of 1H-Indole-3-butanoic acid, phenylmethyl ester is another critical consideration in its development as a therapeutic agent. Preliminary toxicology studies indicate that the compound is well-tolerated at moderate doses but may cause gastrointestinal disturbances at higher concentrations. Further research is needed to fully characterize its safety profile and identify any potential long-term adverse effects.
In conclusion, 1H-Indole-3-butanoic acid, phenylmethyl ester (CAS No. 55747-37-0) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive scaffold for drug design targeting neurological disorders, inflammation, and cancer. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern medicinal chemistry.
55747-37-0 (Benzyl 4-(1H-indol-3-yl)butanoate) 関連製品
- 866152-48-9(4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine)
- 113875-04-0(Benzeneacetic acid, (2-thienylmethylene)hydrazide)
- 5348-94-7(4-Dimethylamino-2,2-diphenylvaleric Acid)
- 1261578-88-4(3-Hydroxyquinoline-7-acetic acid)
- 1209058-41-2(N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide)
- 2229501-62-4(2-(2,6-dichloro-5-fluoropyridin-3-yl)propan-2-yl(methyl)amine)
- 2229468-54-4(3-(2-methanesulfonylphenyl)-2,2-dimethylcyclopropan-1-amine)
- 1806814-13-0(3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine)
- 2227826-89-1(rac-(3R,4S)-4-(5-chlorothiophen-3-yl)methyloxolan-3-ol)
- 2098075-76-2(1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde)


